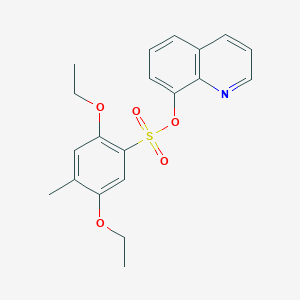![molecular formula C17H15N3O B2378272 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile CAS No. 1157387-72-8](/img/structure/B2378272.png)
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile” is a chemical compound with the molecular formula C17H15N3O . It is related to a class of compounds known as tetrahydroquinolines .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H17N3O2.ClH/c18-17(19)12-3-1-11(2-4-12)10-22-14-6-7-15-13(9-14)5-8-16(21)20-15;/h1-4,6-7,9H,5,8,10H2,(H3,18,19)(H,20,21);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The molecular weight of this compound is 277.32 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Development of Plant-Scale Manufacture : A key step in synthesizing a potassium-channel opener used for treating urinary urge incontinence involves an unsymmetrical Hantzsch reaction, which is critical in optimizing yield and controlling impurity levels (Hopes, Parker, & Patel, 2006).
Synthesis of Tetrahydroquinoline Derivatives : Efficient one-step synthesis of tetrahydroquinoline derivatives, demonstrating the versatility of this compound in creating various derivatives with potential biological activities (Kandeel, Farag, Shaaban, & Elnagdi, 1996).
Exploring Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized, showing promising in vitro antitumor activity (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Synthesizing Alkaloids of Galipea officinalis : Demonstrating a new synthetic approach for 2-alkyl-tetrahydroquinolines, showing the compound's utility in creating complex natural products (Shahane, Louafi, Moreau, Hurvois, Renaud, Weghe, & Roisnel, 2008).
Synthesis of HIV-1 Reverse Transcriptase Inhibitors : This compound serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Xiu-lia, 2015).
Copper Electroplating in Semiconductor Fabrication : Its use as a model leveler for Cu electroplating in ultra-large-scale integration (ULSI) semiconductor fabrication, demonstrating its utility in high-tech manufacturing processes (Bozzini, Mele, & Tondo, 2010).
Wirkmechanismus
Target of Action
The primary target of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile is Phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline and can have a significant impact on the cardiovascular system .
Mode of Action
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, thereby increasing the concentration of cAMP within the cell . This increase in cAMP levels can lead to a variety of effects, depending on the specific type of cell and the signaling pathways involved .
Biochemical Pathways
The increase in cAMP levels caused by 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can affect several biochemical pathways. For example, in cardiac muscle cells, elevated cAMP levels can activate protein kinase A, which in turn phosphorylates and opens calcium channels in the sarcoplasmic reticulum, leading to increased calcium release, stronger heart muscle contractions, and improved blood flow .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may be well-absorbed in the body
Result of Action
The inhibition of PDE3A by 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can lead to a variety of cellular effects. These include antimitogenic effects (inhibition of cell growth), antithrombotic effects (prevention of blood clot formation), vasodilatory effects (widening of blood vessels), and cardiotonic effects (increasing the force of heart contractions) .
Action Environment
The action of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can be influenced by various environmental factors. For instance, its stability may be affected by light exposure Additionally, its efficacy and stability could potentially be influenced by factors such as temperature, pH, and the presence of other substances in the body
Eigenschaften
IUPAC Name |
4-[[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-10-12-1-3-13(4-2-12)11-19-15-6-7-16-14(9-15)5-8-17(21)20-16/h1-4,6-7,9,19H,5,8,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMUUUIPMUBGIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NCC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[11-({7-(3,5-difluoropyridin-2-yl)-2-methyl-10-[(methylsulfonyl)methyl]-3-oxo-3,4,6,7-tetrahydro-2H-2,4,7-triazadibenzo[cd,f]azulene-9-carbonyl}amino)undecanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-L-prolinamide](/img/structure/B2378190.png)



![3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378198.png)
![N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2378200.png)



![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)



![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)